N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
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Overview
Description
“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide” is a derivative of cyanoacetamide, which is a class of compounds known for their synthetic utility in building various organic heterocycles . These compounds are considered important precursors for heterocyclic synthesis . They are used extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides, including “N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Chemical Reactions Analysis
Cyanoacetamide derivatives, including “N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide”, are known for their chemical reactivity. They can undergo a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents led to the formation of 2-oxopyridine derivatives .Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
A study presented a novel synthesis route for polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. The synthesized compounds, including diverse heterocyclic derivatives like thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showed significant antitumor activities against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines in vitro due to their antiproliferative activity (Shams et al., 2010).
Antimicrobial Acyclic and Heterocyclic Dyes
Another research effort led to the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors based on the compound. These novel dye systems demonstrated significant antimicrobial activity against various tested organisms, some showing higher efficiency than standard treatments. The dyes were applied in textile finishing, showcasing the versatility of these compounds beyond pharmaceutical applications (Shams et al., 2011).
Anticancer Activities of Derivatives
Further, derivatives of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide were synthesized and evaluated for their cytotoxic activities against a variety of human cancer cell lines, including breast, liver, colon, prostate, and cervix cells. Compounds exhibited varied anticancer potentials, with specific compounds showing notable cytotoxicity against PC3 (prostate cancer) and HepG2 (liver cancer) cells. These findings underscore the therapeutic potential of these derivatives as anticancer agents (Mohamed et al., 2017).
Synthesis and Antimicrobial Evaluation
In addition to anticancer properties, some derivatives have been synthesized and evaluated for antimicrobial activities. A study focusing on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents reported promising results, indicating the broad spectrum of biological activities these compounds possess (Darwish et al., 2014).
Mechanism of Action
Target of Action
It’s suggested that the compound interacts with a number of lipophilic amino acids .
Mode of Action
The compound’s interaction with its targets involves a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction can lead to changes in the target’s function, potentially influencing cellular processes.
Biochemical Pathways
The compound is known to be involved in the synthesis of various heterocyclic compounds . It’s also suggested that the compound may have potential in evolving better chemotherapeutic agents .
Result of Action
It’s suggested that the compound may have potential in evolving better chemotherapeutic agents , indicating that it may have effects on cell growth and proliferation.
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-3-4-11-9(5-7)10(6-13)12(16-11)14-8(2)15/h7H,3-5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWQZVUXWRIOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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